molecular formula C₁₃H₁₆O₄ B1139965 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol CAS No. 152613-20-2

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

Cat. No. B1139965
M. Wt: 236.26
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol and related compounds involves multiple steps, including dehydration, benzylation, and selective protection-deprotection strategies. Hongbin (2009) detailed an improved synthesis method for a closely related compound, 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol, starting from D-mannitol, which showcases the complex synthetic pathways involved in producing such molecules. The process includes dehydration, selective protection, benzylation, deprotection, tritylation, and trityl group removal, resulting in a total yield of 8.3% (Hongbin, 2009).

Molecular Structure Analysis

The molecular structure of compounds like 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is characterized by their complex acetal and ether functionalities, which play a crucial role in their reactivity and applications. The crystal structure analysis of a related compound, 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, provides insights into the spatial arrangement and intermolecular interactions, highlighting the significance of protecting groups in defining the molecule's physical and chemical properties (Brito-Arias et al., 2009).

Chemical Reactions and Properties

The reactivity of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is influenced by its protective benzylidene groups. These groups not only protect the molecule during synthetic transformations but also direct the course of reactions such as glycosylations and nucleophilic additions. For example, the benzylidenation of 1,5-anhydro-D-hex-1-en-3-ulose, followed by sodium borohydride reduction, demonstrates the compound's versatility in synthesizing various glycal derivatives in high yields (Sakakibara et al., 2008).

Scientific Research Applications

  • Synthesis of Nucleosides : This compound is used as a starting material for the synthesis of 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides with adenine and uracil base moieties, which are important in the study of nucleic acids (Hossain et al., 1999).

  • Derivative Synthesis : Research has focused on synthesizing derivatives of 1,5-anhydro-D-glucitol, such as 1,3-anhydro-D-glucitol and its benzylidene variant, which are significant in studying carbohydrate properties (Haslam & Radford, 1966).

  • Oligonucleotide Building Blocks : It serves as a precursor for synthesizing oligonucleotides composed of 2'-deoxy-1',5'-anhydro-D-mannitol nucleosides with a purine base, useful in oligonucleotide construction (Hossain et al., 1998).

  • Antiviral Activity Studies : The compound has been used in the synthesis of 1,5-anhydro-2,3-dideoxy-D-ribohexitol nucleosides, which showed moderate but selective activity against Herpes simplex viruses (Hossain et al., 1997).

  • Role in Carbohydrate Chemistry : It has been utilized in the synthesis of various carbohydrate derivatives, exploring the reactivity and properties of carbohydrates (Al-Kadir et al., 1992).

  • Biomedical Applications : Its derivatives have been explored for their potential in biomedical applications, such as in the synthesis of sugar analogs of cyclamate-like compounds (Witczak & Whistler, 1986).

  • Renal Transport Mechanisms : Studies have used it to understand renal tubular reabsorption mechanisms, particularly in relation to diabetes mellitus (Saito, Ohtomo, & Inui, 1996).

Future Directions

The future directions for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol could involve its use in the research of various diseases, including diabetes . Its effectiveness in regulating blood glucose levels and improving insulin sensitivity makes it a promising compound for further study .

properties

IUPAC Name

(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFKAZEBRNCFB-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2C1OC(OC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

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